molecular formula C19H19BrN4O3S B8746523 2-(4-bromophenyl)-5-cyclopropyl-N-methyl-6-[(methylsulfonyl)amino]-2H-indazole-3-carboxamide

2-(4-bromophenyl)-5-cyclopropyl-N-methyl-6-[(methylsulfonyl)amino]-2H-indazole-3-carboxamide

Cat. No.: B8746523
M. Wt: 463.4 g/mol
InChI Key: QFMJUNJVFSANCQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-cyclopropyl-N-methyl-6-[(methylsulfonyl)amino]-2H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19BrN4O3S and its molecular weight is 463.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19BrN4O3S

Molecular Weight

463.4 g/mol

IUPAC Name

2-(4-bromophenyl)-5-cyclopropyl-6-(methanesulfonamido)-N-methylindazole-3-carboxamide

InChI

InChI=1S/C19H19BrN4O3S/c1-21-19(25)18-15-9-14(11-3-4-11)17(23-28(2,26)27)10-16(15)22-24(18)13-7-5-12(20)6-8-13/h5-11,23H,3-4H2,1-2H3,(H,21,25)

InChI Key

QFMJUNJVFSANCQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C=C(C(=CC2=NN1C3=CC=C(C=C3)Br)NS(=O)(=O)C)C4CC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of compound (ix) (320 mg, 0.83 mmol) in DCM (20 mL) was added DIPEA (0.43 mL, 2.49 mmol) followed by methanesulfonyl chloride (0.32 mL, 4.15 mmol) and the reaction mixture was stirred at RT for 3 h (monitored by LCMS). The mixture was diluted with DCM (20 mL), washed with saturated ammonium chloride (20 mL), brine (20 mL) and dried (MgSO4). The solvent was removed in vacuo to give a yellow solid. This material was taken up in ethanol (20 mL) and treated with powdered potassium hydroxide (210 mg, 3.80 mmol) and stirred for 5 min. The mixture was neutralized by addition of 1M aqueous hydrochloric acid and the resulting suspension was concentrated in vacuo to give an orange residue. The residue was taken up in DCM (20 mL), washed with water (20 mL), dried over MgSO4 and the solvent was removed in vacuo to give 2-(4-bromophenyl)-5-cyclopropyl-N-methyl-6-[(methylsulfonyl)amino]-2H-indazole-3-carboxamide (1) (300 mg, 86%) as yellow solid. ESI-MS m/z calculated for [M+H]+: 463.04/465.04; found: 463.05/465.05. 1H NMR (400 MHz, CDCl3) δ 7.82 (d, J=0.4 Hz, 1H), 7.68 (d, J=0.5 Hz, 1H), 7.65 (brd, J=8.8 Hz, 2H), 7.47 (d, J=8.8 Hz, 2H), 7.09 (s, 1H), 5.80 (brd, J=4.1 Hz, 1H), 3.13 (s, 3H), 3.00 (d, J=4.9 Hz, 3H), 1.80 (dddd, J=13.6, 8.1, 5.4, 1.3 Hz, 1H), 1.16-0.99 (m, 2H), 0.79-0.67 (m, 2H).
Name
compound ( ix )
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

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